methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl][(oxan-2-yl)methyl]amine
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Overview
Description
The compound is a derivative of 4-methyl-4H-1,2,4-triazole . Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring. They are used in various fields due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, triazoles are generally synthesized using the Huisgen cycloaddition, a type of click chemistry . This process involves the reaction of an azide and an alkyne to form a triazole .
Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring containing three nitrogen atoms and two carbon atoms . The presence of nitrogen in the ring contributes to the compound’s reactivity and biological activity .
Chemical Reactions Analysis
Triazoles can undergo various chemical reactions due to the presence of multiple nitrogen atoms in the ring. They can act as ligands in coordination chemistry, forming complexes with metals . They can also participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
Triazoles are generally solid at room temperature . They have a high melting point due to the presence of nitrogen in the ring, which allows for strong intermolecular forces .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(oxan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-14(7-10-5-3-4-6-16-10)8-11-13-12-9-15(11)2/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMRNZHIUXLKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN(C)CC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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